Cas no 2361878-10-4 (N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide)

N-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide is a synthetic organic compound featuring a 1-azaspiro[3.3]heptane core conjugated with a prop-2-enamide moiety via a phenyl linker. The spirocyclic structure imparts rigidity and conformational constraint, potentially enhancing binding selectivity in medicinal chemistry applications. The acrylamide group offers reactivity for further functionalization, such as Michael additions or polymerizations. This compound may serve as a versatile intermediate in drug discovery, particularly for targeting spirocycle-favoring biological systems. Its well-defined molecular architecture facilitates structure-activity relationship studies, while the carbonyl linker ensures stability under physiological conditions. The compound's synthetic accessibility and modular design make it suitable for exploratory research in small-molecule therapeutics.
N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide structure
2361878-10-4 structure
Product name:N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide
CAS No:2361878-10-4
MF:C16H18N2O2
MW:270.326323986053
CID:5843721
PubChem ID:145905282

N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z3297945691
    • N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide
    • 2361878-10-4
    • EN300-26583316
    • N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide
    • Inchi: 1S/C16H18N2O2/c1-2-14(19)17-13-6-4-12(5-7-13)15(20)18-11-10-16(18)8-3-9-16/h2,4-7H,1,3,8-11H2,(H,17,19)
    • InChI Key: VRQRSOXCSCKWGG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)NC(C=C)=O)N1CCC21CCC2

Computed Properties

  • Exact Mass: 270.136827821g/mol
  • Monoisotopic Mass: 270.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 49.4Ų

N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583316-0.05g
N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide
2361878-10-4 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-(4-{1-azaspiro3.3heptane-1-carbonyl}phenyl)prop-2-enamide

Research Brief on N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide (CAS: 2361878-10-4)

Recent studies on the compound N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide (CAS: 2361878-10-4) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique spirocyclic structure and acrylamide moiety, has garnered attention for its role in targeted protein modulation and drug discovery. The following sections provide an overview of the latest research findings, focusing on its synthesis, mechanism of action, and potential applications.

The synthesis of N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide involves a multi-step process, including the formation of the 1-azaspiro[3.3]heptane core followed by coupling with 4-aminophenyl acrylamide. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also explored its stability under physiological conditions, which is critical for its potential use in vivo.

In terms of biological activity, this compound has shown promising results as a covalent inhibitor targeting specific cysteine residues in proteins. Its acrylamide group enables irreversible binding to thiol groups, making it a valuable tool for studying protein function and developing targeted therapies. Recent studies have identified its interaction with key signaling proteins involved in cancer and inflammatory pathways, suggesting its potential as a lead compound for drug development.

Preliminary in vitro and in vivo studies have demonstrated the compound's efficacy in modulating protein activity and inhibiting pathological processes. For instance, it has been shown to suppress the proliferation of certain cancer cell lines by disrupting critical signaling cascades. Additionally, its pharmacokinetic properties, including absorption, distribution, and metabolism, are currently under investigation to optimize its therapeutic potential.

Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as off-target effects, bioavailability, and toxicity need to be addressed through further research. However, the unique structural features of N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide provide a solid foundation for the development of next-generation therapeutics. Ongoing studies aim to refine its selectivity and efficacy, paving the way for future clinical trials.

In conclusion, N-(4-{1-azaspiro[3.3]heptane-1-carbonyl}phenyl)prop-2-enamide represents a compelling area of research in chemical biology and medicinal chemistry. Its innovative design and biological activity underscore its potential as a therapeutic agent, while ongoing studies continue to uncover new applications and optimize its properties. This research brief highlights the current state of knowledge and future directions for this promising compound.

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